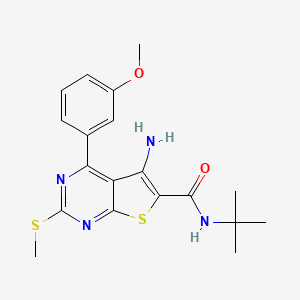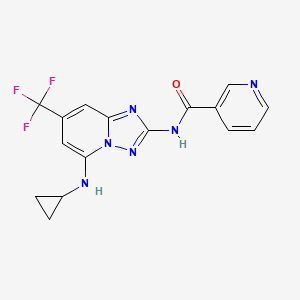
MSC2032964A
Vue d'ensemble
Description
MSC2032964A est un inhibiteur puissant et sélectif de la kinase 1 régulatrice du signal d'apoptose (ASK1). Il est connu pour sa grande spécificité, avec une valeur IC50 de 93 nM, et sa capacité à inhiber ASK1 sur un panel de 210 kinases . Ce composé est biodisponible par voie orale et peut pénétrer le cerveau, ce qui en fait un outil précieux dans la recherche sur la neuroinflammation .
Applications De Recherche Scientifique
MSC2032964A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Employed in research on neuroinflammation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in neuroinflammatory diseases and other conditions involving ASK1 signaling.
Industry: Utilized in the development of new pharmaceuticals and research tools.
Mécanisme D'action
Target of Action
MSC2032964A is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . It plays a crucial role in cellular responses to stressors like oxidative stress, endoplasmic reticulum stress, and calcium influx .
Mode of Action
This compound selectively inhibits ASK1 over a panel of 210 kinases . It blocks lipopolysaccharide (LPS)-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . This inhibition of ASK1 prevents the downstream activation of the p38 MAPK pathway, which is often associated with inflammation and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ASK1-p38 MAPK pathway . Under stress conditions, ASK1 is activated and subsequently activates the p38 MAPK pathway. This pathway plays a critical role in the regulation of cellular responses to stress, leading to inflammation and apoptosis . By inhibiting ASK1, this compound prevents the activation of this pathway, thereby suppressing these cellular responses .
Pharmacokinetics
This compound is orally bioavailable and brain penetrant . It has good metabolic stability with microsomal clearance <4 ml/min/mg, and a good apparent permeability . The compound is also soluble in DMSO and ethanol .
Result of Action
The inhibition of ASK1 by this compound leads to the suppression of neuroinflammation . It blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound was shown to reduce demyelination in the optic nerve and decrease astrocyte and microglia activation in the spinal cord .
Analyse Biochimique
Biochemical Properties
MSC2032964A is a potent and selective ASK1 inhibitor with an IC50 value of 93 nM . It is selective for ASK1 over a panel of 210 kinases .
Cellular Effects
This compound blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . It also suppresses neuroinflammation in a mouse EAE model .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . By inhibiting ASK1, this compound can block the phosphorylation of ASK1 and p38, thereby suppressing neuroinflammation .
Méthodes De Préparation
La synthèse de MSC2032964A implique plusieurs étapes, commençant par la préparation de la structure de base, N-[5-(Cyclopropylamino)-7-(trifluorométhyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec un léger réchauffement pour améliorer la solubilité .
Analyse Des Réactions Chimiques
MSC2032964A subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs, ce qui donne des formes réduites du composé.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les agents alkylants.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Employé dans la recherche sur la neuroinflammation et l'apoptose.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans les maladies neuro-inflammatoires et autres conditions impliquant la signalisation ASK1.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et outils de recherche.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement ASK1, une kinase impliquée dans la régulation de l'apoptose et de l'inflammation. En bloquant l'activité d'ASK1, this compound empêche la phosphorylation des cibles en aval telles que p38, réduisant ainsi la neuroinflammation et la mort cellulaire . Ce mécanisme implique la liaison de this compound au site de liaison à l'ATP d'ASK1, inhibant son activité de kinase .
Comparaison Avec Des Composés Similaires
MSC2032964A est unique par sa grande sélectivité pour ASK1 sur un large panel de kinases. Les composés similaires incluent :
NQDI-1 : Un autre inhibiteur d'ASK1 avec une structure chimique différente.
GS-444217 : Un inhibiteur sélectif d'ASK1 avec des applications similaires dans la recherche sur la neuroinflammation.
BIX02189 : Un inhibiteur de MEK5, une autre kinase impliquée dans des voies de signalisation similaires.
This compound se distingue par sa grande spécificité, sa biodisponibilité orale et ses capacités de pénétration du cerveau, ce qui en fait un outil précieux dans la recherche fondamentale et appliquée .
Propriétés
IUPAC Name |
N-[5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)10-6-12(21-11-3-4-11)25-13(7-10)22-15(24-25)23-14(26)9-2-1-5-20-8-9/h1-2,5-8,11,21H,3-4H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKGFHHTSUKORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=CC3=NC(=NN23)NC(=O)C4=CN=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124381-43-6 | |
| Record name | MSC-2032964A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1124381436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSC-2032964A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7AP46TK3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
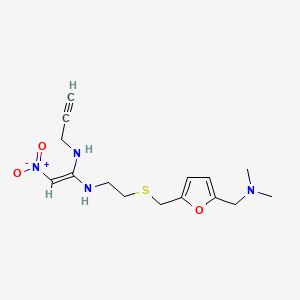
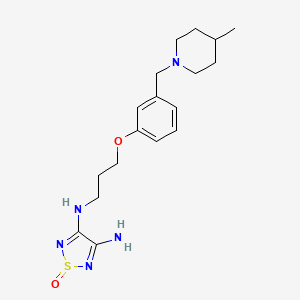
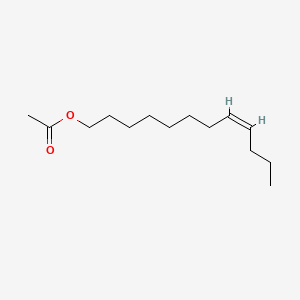
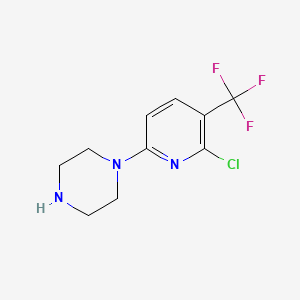
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)
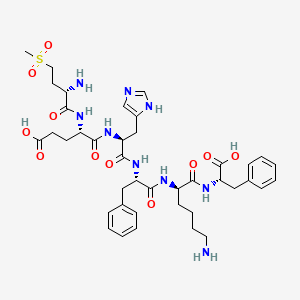
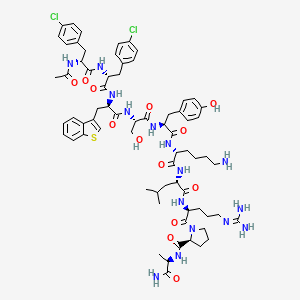
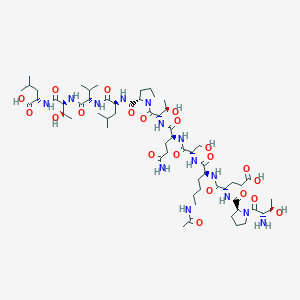

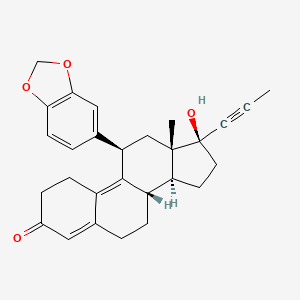
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
